

De-gassing solvents to prevent air bubbles in chromatography columns

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Technical Support Center: De-gassing Solvents for Chromatography

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to air bubbles in chromatography columns by effective solvent degassing.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to de-gas solvents used in chromatography?

Dissolved atmospheric gases in the mobile phase can come out of solution as the pressure changes within the chromatography system, a phenomenon known as "outgassing".[1] This leads to the formation of air bubbles. These bubbles can cause a range of problems, including:

- Baseline Instability and Noise: Air bubbles passing through the detector cell can cause spurious peaks and an unstable baseline, compromising the accuracy and reproducibility of results.[2]
- Inaccurate Peak Integration: Spikes and baseline noise make it difficult to accurately integrate chromatographic peaks, leading to erroneous quantitative analysis.[2]



- Pump Malfunctions: Bubbles in the pump head can lead to inconsistent flow rates, pressure fluctuations, and even pump failure.
- Retention Time Variability: Inconsistent flow rates caused by air bubbles can lead to shifts in retention times, affecting peak identification.

Q2: What are the common methods for de-gassing chromatography solvents?

There are several methods used to remove dissolved gases from solvents, each with its own advantages and disadvantages. The most common techniques are:

- Helium Sparging: Bubbling helium gas through the solvent displaces dissolved air.[3][4]
- Vacuum Filtration/Degassing: Applying a vacuum to the solvent reduces the partial pressure of dissolved gases, causing them to be removed from the solution.[5]
- Sonication: Using an ultrasonic bath to agitate the solvent, which promotes the release of dissolved gases.[3][6]
- In-line Vacuum Degassing: Many modern HPLC systems are equipped with in-line degassers that continuously remove dissolved gases from the mobile phase before it reaches the pump.[7][8]

Q3: Which de-gassing method is the most effective?

Helium sparging is widely considered the most effective method, removing over 80% of dissolved gases.[7] However, it can be expensive due to the cost of helium. In-line vacuum degassers are also highly effective and are a standard feature in most modern HPLC systems, offering a convenient and continuous de-gassing solution.[3][7] Vacuum degassing is also a robust method, while sonication is the least effective and generally not recommended as a standalone technique.[3][9]

Comparison of De-gassing Methods



Method	Efficiency (% Air Removed)	Advantages	Disadvantages	Best For
Helium Sparging	>80%[7]	Highly effective, displaces dissolved oxygen.[3]	Can be costly, risk of changing mobile phase composition with volatile solvents if sparging is too vigorous or prolonged.[10]	High-sensitivity applications, such as fluorescence and UV detection at low wavelengths.
In-line Vacuum Degassing	High	Continuous and automated, low operational cost, prevents regassing.[7][8]	Initial capital cost, potential for solvent vapor discharge to the lab atmosphere. [11]	Routine HPLC and UHPLC applications.
Vacuum Filtration/Degassi ng	~60%[12]	Simple, relatively inexpensive, combines filtration and degassing.[2]	Less effective than helium sparging, risk of re-gassing when exposed to air.[6]	Isocratic methods and less demanding applications.[2]
Sonication	20-30%[7]	Simple and readily available equipment.	Least effective method, can heat the solvent and alter the composition of volatile mixtures.	Pre-treatment before another de-gassing method or for less sensitive applications.

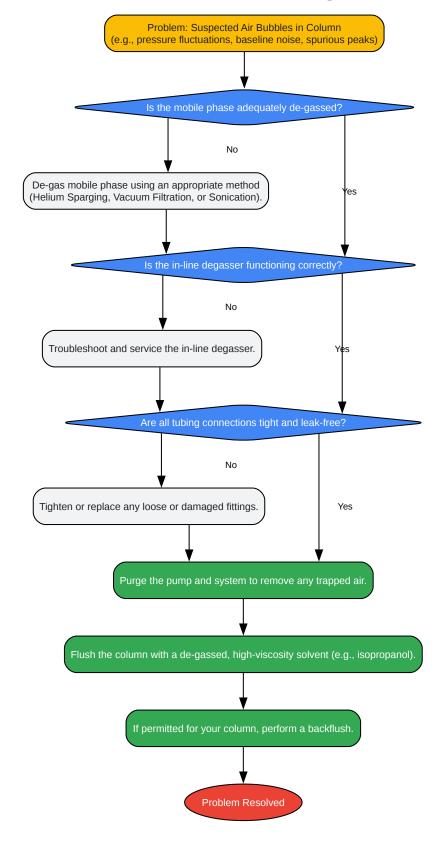
Troubleshooting Guide: Air Bubbles in the Chromatography Column

Encountering air bubbles in your chromatography column can be a frustrating experience. This guide provides a systematic approach to identifying the source of the problem and



implementing a solution.

Logical Workflow for Troubleshooting Air Bubbles





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Caption: Troubleshooting workflow for air in chromatography columns.

Step-by-Step Troubleshooting

- Verify Mobile Phase De-gassing:
 - Question: Has the mobile phase been recently and thoroughly de-gassed?
 - Action: If not, or if the solvent has been sitting for an extended period, re-degas the mobile phase using one of the protocols outlined below.
- Check In-line Degasser (if applicable):
 - Question: Is your HPLC system equipped with an in-line degasser, and is it operational?
 - Action: Ensure the degasser is powered on and that the vacuum level is within the manufacturer's specifications. Check for any error messages.
- Inspect System for Leaks:
 - Question: Are there any visible leaks at tubing connections, fittings, or pump seals?
 - Action: Carefully inspect all fluidic connections from the solvent reservoir to the detector.
 Tighten any loose fittings and replace any that are cracked or worn. Even a small leak can introduce air into the system.
- Purge the Pump and System:
 - Action: Most HPLC systems have a purge function to flush the pump and lines with fresh, de-gassed mobile phase. Follow your instrument's procedure to purge the system and remove any trapped air bubbles.
- Flush the Column:
 - Action: If you suspect air is trapped within the column itself, flushing with a de-gassed, highly soluble solvent like isopropanol can help to dissolve and remove the bubbles.



- Backflush the Column (Use with Caution):
 - Action: If your column is rated for reverse flow, backflushing can be an effective way to dislodge trapped particles and air bubbles. Always check the column manufacturer's instructions before backflushing.

Experimental Protocols Protocol 1: De-gassing by Helium Sparging

Objective: To remove dissolved gases from a solvent by bubbling with high-purity helium.

Materials:

- High-purity helium cylinder with a regulator
- Sparging frit (sintered glass or stainless steel)
- Inert tubing
- Mobile phase reservoir

Procedure:

- Place the mobile phase in the solvent reservoir.
- Connect the helium cylinder to the sparging frit using the inert tubing.
- Submerge the sparging frit in the mobile phase, ensuring it reaches the bottom of the reservoir.
- Set the helium regulator to a low pressure to produce a gentle stream of bubbles (e.g., 5 psi).[13]
- Sparge the solvent for 5-15 minutes per liter. Avoid excessive bubbling, which can lead to solvent evaporation.
- For continuous de-gassing, maintain a very low flow of helium (a "trickle") during the chromatographic run.[13]



Protocol 2: De-gassing by Vacuum Filtration

Objective: To simultaneously filter and de-gas a solvent using a vacuum.

Materials:

- Vacuum flask
- Büchner funnel
- Filter paper (appropriate pore size, e.g., 0.45 μm)
- Vacuum source (e.g., vacuum pump or aspirator)
- Vacuum tubing

Procedure:

- Assemble the vacuum filtration apparatus, placing the filter paper in the Büchner funnel and seating the funnel securely on the vacuum flask.
- Wet the filter paper with a small amount of the solvent to be filtered to ensure a good seal.
- Pour the solvent into the Büchner funnel.
- Apply the vacuum to the flask. The solvent will be drawn through the filter paper into the flask.
- Continue to apply the vacuum for 5-10 minutes after all the solvent has been filtered to maximize de-gassing.[1]
- Gently swirl the flask during this time to aid in the release of dissolved gases.
- Once de-gassing is complete, gently release the vacuum before turning off the vacuum source to prevent backflow.

Protocol 3: De-gassing by Sonication

Objective: To remove dissolved gases from a solvent using ultrasonic waves.



Materials:

- Ultrasonic bath
- Mobile phase reservoir

Procedure:

- Place the mobile phase in a loosely capped solvent reservoir.
- Place the reservoir in the ultrasonic bath, ensuring the water level in the bath is sufficient to surround the solvent.
- Turn on the ultrasonic bath and sonicate the solvent for 10-20 minutes.
- Note that sonication will warm the solvent, which can alter the composition of volatile solvent mixtures. This method is most suitable for single solvents or non-volatile mixtures.
- For improved efficiency, sonication can be combined with vacuum degassing.[3]

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